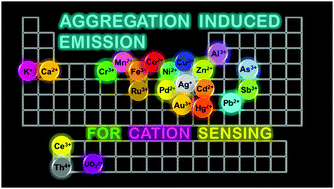Recent advances in cation sensing using aggregation-induced emission
Materials Chemistry Frontiers Pub Date: 2020-09-25 DOI: 10.1039/D0QM00607F
Abstract
The discovery of the aggregation-induced emission (AIE) phenomenon about two decades ago has ever since changed our mutual understanding of the aggregation of organic luminogens which always quenches their fluorescence. Not only have limitations imposed by aggregation-caused quenching (ACQ) on conventional luminogens been overcome, but applications including bioimaging and biosensing, optoelectronics, stimuli-responsive materials and chemical sensing have been extended as well. Amongst these, chemical sensing plays an important role in the areas of biomedical imaging and environmental monitoring. A large number of AIE-based chemosensors have been developed for detecting numerous chemical species, ranging from small molecules to cations and anions. Given the important biological roles that cations may play and the harmful effects that cations may bring about, cation sensing has emerged as a fascinating topic. In this paper, recent advances in the development of AIE-based chemosensors for a full spectrum of cations including s, p, d and f-block cations are reviewed. The strategies to design the chemical structures of cation chemosensors, sensing mechanisms and sensing performances including sensing sensitivity and selectivity are summarized and compared. Further challenges and opportunities in the field of AIE-based chemosensors for cations are also commented.


Recommended Literature
- [1] Benchmarking methods of enhanced heavy oil recovery using a microscaled bead-pack
- [2] In situ one-step synthesis of polymer-functionalized palladium nanoparticles: an efficient anticancer agent against breast cancer
- [3] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [4] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates
- [5] Organocatalytic chain scission of poly(lactides): a general route to controlled molecular weight, functionality and macromolecular architecture
- [6] Oral drug suitability parameters†
- [7] Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillar[6]arene†
- [8] An azido-bridged disc-like heptanuclear cobalt(ii) cluster: towards a single-molecule magnet†
- [9] One-flask synthesis of dibenzotetraaza[14]annulene cyclic congeners bearing buta-1,3-diyne bridges†
- [10] A nitric oxide quantitative assay by a glyceraldehyde 3-phosphate dehydrogenase/phosphoglycerate kinase/firefly luciferase optimized coupled bioluminescent assay†

Journal Name:Materials Chemistry Frontiers
Research Products
-
4-Hydroxy-3-methoxybenzonitrile
CAS no.: 4421-08-3
-
CAS no.: 4431-01-0
-
CAS no.: 3764-01-0
-
CAS no.: 3485-62-9
-
4-Tert-Butyl-2,6-dinitrophenol
CAS no.: 4097-49-8









